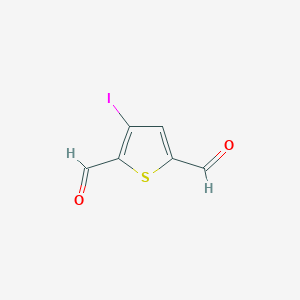

3-Iodo-2,5-thiophenedicarbaldehyde

Description

3-Iodo-2,5-thiophenedicarbaldehyde is a halogenated thiophene derivative characterized by two aldehyde (-CHO) groups at positions 2 and 5 of the thiophene ring and an iodine atom at position 3. Its molecular formula is C₆H₃IO₂S, with a molecular weight of 266.08 g/mol (calculated). The aldehyde groups enhance electrophilicity, making the compound reactive toward nucleophilic additions and condensations, while the iodine atom facilitates further functionalization via cross-coupling reactions. Potential applications include organic electronics, where aldehyde functionalities enable polymerization or conjugation with electron-deficient units for semiconductor materials .

Properties

CAS No. |

18799-87-6 |

|---|---|

Molecular Formula |

C6H3IO2S |

Molecular Weight |

266.06 g/mol |

IUPAC Name |

3-iodothiophene-2,5-dicarbaldehyde |

InChI |

InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |

InChI Key |

XQMYJNGEGBKWSG-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1I)C=O)C=O |

Canonical SMILES |

C1=C(SC(=C1I)C=O)C=O |

Synonyms |

3-Iodo-2,5-thiophenedicarbaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Iodo-2,5-dimethylthiophene

- Molecular Formula : C₆H₇IS | Molecular Weight : 238.09 g/mol

- Substituents : Methyl (-CH₃) groups at positions 2 and 5, iodine at position 3.

- Key Differences: The absence of aldehyde groups reduces electrophilicity, limiting its utility in condensation reactions.

- Applications : Used in organic semiconductors due to favorable π-conjugation and charge transport properties .

4-Iodo-2,5-dimethylthiophene-3-carbaldehyde

- Molecular Formula : C₇H₇IOS | Molecular Weight : 266.10 g/mol

- Substituents : Methyl groups at positions 2 and 5, aldehyde at position 3, iodine at position 4.

- Key Differences :

- Iodine and aldehyde positions alter electronic distribution; the para relationship between iodine and aldehyde may reduce intramolecular electronic interactions compared to 3-Iodo-2,5-thiophenedicarbaldehyde.

- Methyl groups at 2 and 5 positions may stabilize the thiophene ring but hinder further functionalization.

3-Chlorobenzaldehyde

- Molecular Formula : C₇H₅ClO | Molecular Weight : 140.57 g/mol

- Substituents : Chlorine at position 3 of a benzaldehyde backbone.

- Key Differences :

- Benzene ring vs. thiophene: The sulfur atom in thiophene enhances electron delocalization and polarizability.

- Chlorine is less reactive in cross-coupling reactions compared to iodine.

- Safety : Requires stringent handling due to skin/eye irritation risks, a common trait among halogenated aldehydes .

Comparative Data Table

Reactivity and Functionalization Potential

- This compound: Aldehyde groups enable Schiff base formation or Knoevenagel condensations for extended π-systems. Iodine supports Suzuki or Ullmann couplings for introducing aryl/heteroaryl groups .

- 3-Iodo-2,5-dimethylthiophene: Limited to halogen-exchange reactions due to methyl groups.

- 3-Chlorobenzaldehyde : Less reactive in cross-coupling but useful in nucleophilic aromatic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.